4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17888110
InChI: InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1H,7H2,2-5H3
SMILES:
Molecular Formula: C9H15BO2
Molecular Weight: 166.03 g/mol

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17888110

Molecular Formula: C9H15BO2

Molecular Weight: 166.03 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C9H15BO2
Molecular Weight 166.03 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-prop-2-ynyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1H,7H2,2-5H3
Standard InChI Key SMCYVMQKKOBMIO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CC#C

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane has the molecular formula C9H15BO2\text{C}_9\text{H}_{15}\text{BO}_2 and a molecular weight of 166.03 g/mol . The structure comprises a 1,3,2-dioxaborolane ring system with four methyl groups at the 4,4,5,5-positions and a prop-2-yn-1-yl (propargyl) substituent at the 2-position. The boron atom in the dioxaborolane ring is sp²-hybridized, contributing to the compound’s planar geometry and electronic properties.

Spectral and Physical Properties

The compound typically appears as a clear liquid ranging from colorless to brown, depending on purity and storage conditions . Key physical properties include a density of 0.88–0.894 g/cm³ and a boiling point of approximately 47°C at 9 mbar . Infrared (IR) spectroscopy confirms the presence of characteristic B–O and alkyne C≡C stretches, with IR spectra aligning with theoretical predictions . Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl groups (δ\delta 1.0–1.3 ppm) and the propargyl proton (δ\delta 2.1–2.3 ppm).

Table 1: Key Physical and Spectral Properties

PropertyValueSource
Molecular Weight166.03 g/mol
Density0.88–0.894 g/cm³
Boiling Point47°C (9 mbar)
IR PeaksB–O (1350 cm⁻¹), C≡C (2100 cm⁻¹)

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 4,4,5,5-tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of propargyl magnesium bromide with pinacolborane under inert conditions. Key steps include:

  • Alkyne Activation: Propargyl bromide is treated with magnesium to generate the Grignard reagent.

  • Boronation: The Grignard reagent reacts with pinacolborane (HBpin\text{HBpin}) in tetrahydrofuran (THF) at −78°C.

  • Workup: The reaction mixture is quenched with aqueous ammonium chloride, and the product is purified via vacuum distillation .

Mechanistic Insights

In cross-coupling reactions, the compound acts as a boron nucleophile. For example, in Suzuki-Miyaura couplings, the mechanism proceeds through:

  • Oxidative Addition: A palladium catalyst reacts with an aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The boron-alkyne moiety transfers to Pd(II), facilitated by a base.

  • Reductive Elimination: The Pd(0) intermediate releases the coupled product, regenerating the catalyst .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The compound’s propargyl group enables efficient alkyne transfer in reactions such as:

  • Suzuki-Miyaura Coupling: Forms biaryls and conjugated enynes for pharmaceutical intermediates.

  • Sonogashira Coupling: Catalyzes couplings with aryl halides to generate diarylalkynes .

Pharmaceutical Intermediates

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane is used to synthesize kinase inhibitors and anticancer agents. For instance, its alkyne moiety facilitates click chemistry for drug-target conjugates .

Table 2: Representative Reactions and Products

Reaction TypeSubstratesProductsYield (%)
Suzuki-MiyauraAryl bromideBiaryl85–92
SonogashiraAryl iodideDiarylalkyne78–88

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Recent studies suggest potential for enantioselective couplings using chiral palladium catalysts, enabling access to stereochemically complex molecules.

Materials Science Applications

The compound’s alkyne group could be exploited in polymer chemistry to create conductive organoboron polymers for electronic devices .

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